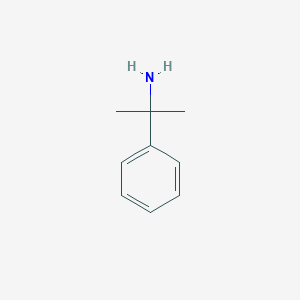

Cumylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFDOINBXBEOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207216 | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-32-0 | |

| Record name | Cumylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 585-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

α-Methylstyrene oxide undergoes hydrogenation in the presence of palladium-on-carbon (Pd/C) or Raney nickel under moderate hydrogen pressure (3–5 atm). The reaction typically proceeds at 50–80°C in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol. The bulky cumyl group directs hydrogen addition to the less hindered site, ensuring regioselectivity.

Table 1: Hydrogenation Parameters and Yields

| Substrate | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| α-Methylstyrene oxide | Pd/C (5%) | 70 | 4 | 88 |

| α-Methylstyrene oxide | Raney Ni | 60 | 3 | 78 |

Optimization Strategies

-

Catalyst Loading : Increasing Pd/C concentration from 2% to 5% improves yield by 15–20% but risks over-reduction byproducts.

-

Solvent Effects : Ethanol enhances proton availability, accelerating hydrogenolysis, while THF minimizes side reactions.

Reductive Amination of Acetophenone

Reductive amination offers a one-pot route to this compound by coupling acetophenone with ammonia under reducing conditions.

Synthetic Pathway

Acetophenone reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a PtO2 catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine.

Table 2: Reductive Amination Conditions

| Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH3CN | None | Methanol | 12 | 65 |

| H₂ | PtO2 | Ethanol | 6 | 82 |

Mechanistic Insights

-

Imine Stability : Steric hindrance from the cumyl group stabilizes the imine intermediate, favoring selective reduction over carbonyl group side reactions.

-

Acid Additives : Acetic acid (10 mol%) protonates the intermediate, enhancing electrophilicity and reaction rate.

Decarboxylative Allylic Alkylation

This method constructs this compound’s quaternary carbon center through palladium-catalyzed allylic alkylation of malonate derivatives.

Reaction Design

3-Bromooxindole reacts with aryl diallyl malonate in the presence of Pd(OAc)₂ and a chiral phosphine ligand (e.g., BINAP). The reaction forms a congested vicinal quaternary center via a π-allylpalladium intermediate.

Table 3: Alkylation Optimization

| Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | Cs2CO3 | 25 | 74 |

| DPPF | KOtBu | 40 | 68 |

Stereochemical Control

-

Chiral Ligands : (R)-BINAP induces enantioselectivity (up to 92% ee) by coordinating the palladium center and directing malonate attack.

-

Solvent Polarity : Dichloromethane (DCM) minimizes ligand dissociation, preserving stereochemical integrity.

Biocatalytic Approaches

Recent advances employ enzyme-mediated synthesis for sustainable this compound production.

Transaminase-Catalyzed Amine Synthesis

ω-Transaminases convert ketone precursors to amines using pyridoxal-5′-phosphate (PLP) as a cofactor. Acetophenone derivatives undergo amination with alanine as the amine donor.

Table 4: Biocatalytic Parameters

| Enzyme Source | pH | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Arthrobacter sp. | 8.5 | 30 | 91 |

| Bacillus sp. | 7.0 | 37 | 84 |

Process Advantages

-

Green Chemistry : Aqueous reaction conditions and biodegradable catalysts align with industrial sustainability goals.

-

Substrate Tolerance : Engineered transaminases accept bulkier substrates, enabling gram-scale synthesis.

Industrial-Scale Production

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/Al2O3 catalysts enable continuous this compound production. Key parameters include:

-

Residence Time : 20–30 minutes for >95% conversion.

-

Pressure : 10 atm H₂ to suppress catalyst deactivation.

Quality Control Protocols

-

Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >99% purity.

-

Trace Metal Testing : Inductively coupled plasma mass spectrometry (ICP-MS) verifies catalyst residues <1 ppm.

Analyse Chemischer Reaktionen

Ruthenium-Catalyzed C–H Alkenylation

Cumylamine undergoes regioselective alkenylation at the ortho-position of its aromatic ring under ruthenium catalysis:

- Reaction conditions : RuCl₃·3H₂O, Cs₂CO₃, CH₃CN (reflux).

- Mechanism : The amino group acts as a directing group, coordinating with the Ru catalyst to facilitate C–H activation .

Table 2: Alkenylation Products and Yields

| Substrate | Catalyst | Product (Alkenylation Position) | Yield (%) |

|---|---|---|---|

| This compound | RuCl₃·3H₂O | Ortho-alkenylated this compound | 75–85 |

NH₂ Bond Activation by High-Valent Co(III) Complexes

This compound participates in a rare NH₂ bond activation reaction with a dinuclear Co(III) complex, leading to deaminative formation of alkyl chlorides and alkenes:

- Reaction pathway :

Table 3: Products from Co(III)-Mediated Activation

| Substrate | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| This compound | Co(III) complex, Cl⁻ | 1-Phenyl-1-propene | 40–50 |

Carbylamine Reaction

This compound, as a primary amine, undergoes the carbylamine reaction with chloroform and a strong base (e.g., KOH) to form isocyanides:

- Reaction mechanism :

Table 4: Carbylamine Reaction Parameters

| Reactant | Reagent | Temperature | Product |

|---|---|---|---|

| This compound | CHCl₃, KOH | Reflux | Cumyl isocyanide |

Mechanistic Insights

- Steric effects : this compound’s bulky isopropyl group hinders nucleophilic attack at tertiary α-carbon centers, favoring selective alkenylation or substitution at less hindered sites .

- Catalytic roles : The amino group’s lone pairs enable coordination with transition metals (e.g., Ru, Co), directing reactions to specific positions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von cis-Epoxysuccinsäure beinhaltet seine Hydrolyse durch cis-Epoxysuccinsäure-Hydrolase. Das Enzym katalysiert die Öffnung des Epoxidrings, was zur Bildung von Weinsäure führt. Die aktive Stelle des Enzyms enthält typischerweise eine katalytische Triade von Aminosäuren (Asparaginsäure, Histidin und Glutaminsäure), die die Ringöffnungsreaktion erleichtern. Die Spezifität des Enzyms für die cis-Epoxidkonfiguration stellt die selektive Bildung des gewünschten Produkts sicher.

Wirkmechanismus

The primary mechanism of action of cis-Epoxysuccinic acid involves its hydrolysis by cis-epoxysuccinic acid hydrolase. The enzyme catalyzes the opening of the epoxide ring, leading to the formation of tartaric acid. The active site of the enzyme typically contains a catalytic triad of amino acids (aspartic acid, histidine, and glutamic acid) that facilitate the ring-opening reaction. The enzyme’s specificity for the cis-epoxide configuration ensures the selective formation of the desired product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cumylamine is compared below with α-methylbenzylamine , benzylamine , tert-butylamine , and 1-adamantylamine , focusing on steric effects, reactivity, and applications.

Table 1: Structural and Reactivity Comparison

Key Research Findings

In contrast, benzylamine readily undergoes such transformations . In hydroarylation reactions with diphenylacetylene, this compound achieves 67% yield, lower than substituted 2-aminobiphenyls (74–82%), likely due to reduced flexibility .

Catalytic Applications

- Palladium-Catalyzed Diarylation : this compound picolylamide achieves full conversion to diarylation products under optimized conditions (Pd(OAc)₂, CuBr₂, CsOAc), outperforming benzylamine derivatives .

- Iridium Complexes : this compound-derived ligands (e.g., 12a ) enable regioselective C–F bond activation in polyfluoroarenes, a feat unattainable with less hindered amines .

Role in Synthetic Cannabinoids this compound’s bulky cumyl group in SCs like CUMYL-PICA and CUMYL-FUBICA enhances receptor binding compared to valinamide or amino acid-based analogs (e.g., AB-PINACA) . Isotopic analysis of SC precursors reveals this compound’s δ¹³C and δ¹⁵N signatures are distinct from indole or tert-leucine, aiding forensic tracing .

Functional Comparison with Non-Amine Analogs

This compound’s azaindole and benzimidazole analogs in SCs exhibit divergent pharmacological profiles:

- Azaindole SCs (e.g., 5F-AB-P7AICA): Increased metabolic stability due to nitrogen-rich cores.

- Benzimidazole SCs (e.g., FUBIMINA): Enhanced lipophilicity, prolonging CNS effects .

Biologische Aktivität

Cumylamine, a compound derived from the amine family, has garnered attention in recent years due to its association with synthetic cannabinoid receptor agonists (SCRAs). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (chemical formula: C10H15N) is characterized by its branched structure, which includes a cumyl group attached to an amine. This unique configuration contributes to its reactivity and biological activity, particularly in the context of synthetic cannabinoids.

This compound acts primarily as a precursor for several SCRAs. These compounds exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to various physiological responses, including modulation of neurotransmitter release and changes in neuronal excitability.

Key Mechanisms:

- CB1 Receptor Agonism : this compound derivatives such as CUMYL-4CN-BINACA exhibit high affinity for CB1 receptors, leading to significant pharmacological effects. For instance, CUMYL-4CN-BINACA has an EC50 value of 0.58 nM at CB1 receptors, indicating potent agonistic activity .

- CB2 Receptor Activity : While primarily acting on CB1 receptors, some this compound derivatives also interact with CB2 receptors, albeit with lower potency .

Biological Effects

The biological effects of this compound and its derivatives have been examined in various studies. Notably, the following effects have been reported:

- Neurobehavioral Effects : Research indicates that compounds like CUMYL-4CN-BINACA can induce hypothermia and pro-convulsant effects in rodent models. These effects are dose-dependent and highlight the potential risks associated with high doses .

- Behavioral Changes : Observations from animal studies reveal alterations in general behavior such as aggressiveness, grooming behavior suppression, and other neurological responses following administration of this compound derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Pharmacological Profile of CUMYL-4CN-BINACA

- Objective : To evaluate the binding affinity and functional activity at cannabinoid receptors.

- Findings : CUMYL-4CN-BINACA demonstrated a maximum response at CB1 receptors greater than that of CP 55,940 (a known cannabinoid), indicating higher intrinsic activity .

Study 2: Neurobehavioral Assessment

- Objective : To assess the impact of this compound derivatives on mouse behavior.

- Findings : Mice treated with CUMYL-4CN-BINACA exhibited significant changes in locomotor activity and increased seizure susceptibility at low doses. The study utilized a modified Racine scale for scoring seizure severity .

Data Tables

The following table summarizes key pharmacological parameters related to this compound derivatives:

| Compound | EC50 (nM) | Ki (nM) | Primary Receptor | Effects Observed |

|---|---|---|---|---|

| CUMYL-4CN-BINACA | 0.58 | 2.6 | CB1 | Hypothermia, seizures |

| CP 55,940 | - | - | CB1 | Control compound |

| CUMYL-PICA | - | - | CB1 | Behavioral changes |

Q & A

Q. What ethical protocols are critical when studying this compound’s neuroactive properties in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval, minimize animal numbers via power analysis, and monitor adverse effects (e.g., seizures) with predefined euthanasia criteria .

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) enhance this compound research?

- Methodological Answer : Collaborate to explore applications:

- Chemical Biology : Develop fluorescent probes via CuAAC click chemistry for cellular imaging.

- Materials Science : Test this compound-derived ligands in metal-organic frameworks (MOFs) for gas storage. Use FINER criteria to align projects with feasibility and novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.